molecular formula C13H20Cl4N2 B1279554 BD 1063 Dihydrochloride CAS No. 150208-28-9

BD 1063 Dihydrochloride

Cat. No. B1279554
M. Wt: 346.1 g/mol
InChI Key: NXFDBTLQOARIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BD 1063 Dihydrochloride is a selective σ1 receptor antagonist . It is approximately 50-fold selective over σ2 sites and ≥100-fold selective over opioid, PCP, muscarinic, dopamine, α1, α2, β adrenoceptor, 5-HT 1 and 5-HT 2 receptors . It has been shown to prevent hyperlocomotion following cocaine administration in mice .


Molecular Structure Analysis

The molecular formula of BD 1063 Dihydrochloride is C13H18Cl2N2.2HCl . Its molecular weight is 346.12 .


Physical And Chemical Properties Analysis

BD 1063 Dihydrochloride is soluble to 100 mM in water . It is recommended to be stored at room temperature .

Scientific Research Applications

1. Alcohol Intake and Reinforcement Modulation

BD 1063 Dihydrochloride, as a selective antagonist of Sigma-1 Receptors (Sig-1Rs), has been studied for its impact on alcohol consumption and reinforcement. Research on animal models demonstrates that BD 1063 can significantly reduce ethanol self-administration in specific rat models, suggesting its potential in addressing alcohol abuse and dependence. This effect was observed without altering concurrent water self-administration, indicating selectivity for alcohol-related behaviors. Additionally, the treatment did not similarly suppress saccharin self-administration, further supporting its targeted action against alcohol reinforcement (Sabino et al., 2008).

2. Effects on Compulsive-Like Eating

Another research application of BD 1063 is in the study of compulsive-like eating behaviors. It has been shown to block binge eating in rats conditioned to obtain a sugary, palatable diet. The administration of BD 1063 resulted in a dose-dependent reduction in binge-like eating behaviors. This finding is significant in understanding the neurobiological mechanisms driving compulsive-like eating and opens new avenues for pharmacological treatment of binge eating disorder (Cottone et al., 2012).

3. Impact on Maladaptive Feeding Induced by Palatable Diet

BD 1063 has also been examined in the context of maladaptive feeding behavior induced by intermittent access to a palatable diet in mice. The research indicated that BD 1063 could effectively reduce overconsumption of palatable food during the initial phase of access. This study provides evidence of the role of BD 1063 in pathological eating and supports its potential use in therapeutic developments for eating disorders (Moore et al., 2017).

4. Role in Alcohol Drinking and Associated Hyperalgesia

In a study involving male mice, the Sigma-1 Receptor antagonist BD-1063 was found to significantly reduce both alcohol intake and preference, demonstrating its specificity for alcohol. Additionally, BD-1063 was effective in reversing alcohol-induced hyperalgesia during withdrawal, indicating its potential in developing new treatments for Alcohol Use Disorder (AUD) and associated pain states (Quadir et al., 2021).

5. Involvement in Seizure Development

BD-1063 has been involved in research exploring its effects on epileptogenesis in a pentylenetetrazole (PTZ)-kindling model of epilepsy. The study indicated that BD-1063 did not show full kindling and suggests a potential role in modulating seizure development, possibly mediated through the activation of sigma-1 receptors (Emamghoreishi et al., 2019).

Safety And Hazards

BD 1063 Dihydrochloride may cause serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2.2ClH/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11;;/h2-3,10H,4-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFDBTLQOARIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469537
Record name BD 1063 Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BD 1063 Dihydrochloride

CAS RN

206996-13-6, 150208-28-9
Record name BD 1063 Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 150208-28-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 206996-13-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AN Trujillo, SP Adderley, CP Katnik… - The FASEB …, 2016 - Wiley Online Library
… A 15-min pre-treatment with either BD 1047 dihydrobromide or BD 1063 dihydrochloride, both σ1 receptor antagonists, blocked the effects produced by 50 and 100 μM Afobazole. …
Number of citations: 0 faseb.onlinelibrary.wiley.com
EJ Cobos, E Pozo, JM Baeyens - Journal of neurochemistry, 2007 - Wiley Online Library
We evaluated the effect of haloperidol (HP) and its metabolites on [ 3 H](+)‐pentazocine binding to σ 1 receptors in SH‐SY5Y human neuroblastoma cells and guinea pig brain P 1 , P 2 …
Number of citations: 82 onlinelibrary.wiley.com
AN Trujillo, C Katnik, J Cuevas… - American Journal …, 2017 - journals.physiology.org
Recently, it has been reported that a σ-receptor antagonist could reduce inflammation-induced edema. Lymphatic vessels play an essential role in removing excess interstitial fluid. We …
Number of citations: 21 journals.physiology.org
AN Trujillo, C Katnik, J Cuevas, BJ Cha… - American Journal of …, 2017 - ncbi.nlm.nih.gov
Recently, it has been reported that a σ-receptor antagonist could reduce inflammation-induced edema. Lymphatic vessels play an essential role in removing excess interstitial fluid. We …
Number of citations: 0 www.ncbi.nlm.nih.gov
M Kori, K Temiz, E Gov - Journal of Cellular and Molecular …, 2023 - Wiley Online Library
… Of the 12 novel drugs, no 3D-structure could be found for BD 1063 dihydrochloride, so it was not included in the docking analysis. We examined the 3D structures of PTC-module …
Number of citations: 4 onlinelibrary.wiley.com
Y Nakamura, DI Dryanovski, Y Kimura, SN Jackson… - Elife, 2019 - elifesciences.org
… BD 1063 dihydrochloride Tocris … 1-[2-(3,4-Dichlorophenyl)ethyl]À4-methylpiperazine dihydrochloride (BD 1063 dihydrochloride, Cat#: 0883, Tocris), and cocaine hydrochloride were …
Number of citations: 38 elifesciences.org
S Seljeset - 2017 - discovery.ucl.ac.uk
The GABAA receptor is the main mediator of inhibitory neurotransmission in the central nervous system. Its activity is regulated by various endogenous molecules that act either by …
Number of citations: 1 discovery.ucl.ac.uk

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